(2E)-3-(3-methoxyphenyl)but-2-enoic acid
Description
Properties
CAS No. |
1865690-01-2 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2e 3 3 Methoxyphenyl but 2 Enoic Acid
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. deanfrancispress.comscribd.comicj-e.org For (2E)-3-(3-methoxyphenyl)but-2-enoic acid, the primary disconnection points are the carbon-carbon double bond and the bond connecting the aromatic ring to the butenoic acid moiety.
A logical disconnection of the C=C double bond via an olefination reaction pathway points to 3-methoxyacetophenone and a two-carbon synthon that can provide the carboxylic acid functionality. This approach is the foundation for methods like the Wittig and Horner-Wadsworth-Emmons reactions.
Another key disconnection strategy involves breaking the bond between the carbonyl carbon and the α-carbon. This suggests a condensation reaction, such as the Knoevenagel condensation, between 3-methoxyacetophenone and a malonic acid derivative.
Finally, a disconnection at the C-C bond between the phenyl ring and the alkene (a C(sp²)-C(sp²) bond) suggests a cross-coupling strategy, such as the Palladium-catalyzed Heck reaction. This would involve coupling a derivative of 3-methoxyphenyl (B12655295) with a four-carbon butenoate synthon.
Direct Synthesis Approaches
Several direct synthetic methods have been established for the preparation of α,β-unsaturated acids and esters, which are applicable to the synthesis of this compound.
The Knoevenagel condensation is a classic method for forming C=C bonds. While specific literature for the 3-methoxy isomer is sparse, the synthesis of the analogous 3-(4-methoxyphenyl)but-2-enoic acid involves the reaction of the corresponding ketone with malonic acid. This process typically involves a base-catalyzed reaction between a ketone and an active methylene (B1212753) compound, followed by decarboxylation.
In this context, 3-methoxyacetophenone would react with malonic acid in the presence of a weak base, such as pyridine (B92270) or piperidine (B6355638), which also often serves as the solvent. The reaction is typically heated to facilitate both the initial condensation and the subsequent decarboxylation of the intermediate dicarboxylic acid, yielding the desired α,β-unsaturated product.
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes. wikipedia.org It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org A key advantage of the HWE reaction is its strong preference for forming the thermodynamically more stable (E)-alkene, especially with stabilized phosphonates. wikipedia.orgwikipedia.org
For the synthesis of this compound, 3-methoxyacetophenone is reacted with the anion of a phosphonate (B1237965) ester, such as triethyl phosphonoacetate. The phosphonate is first deprotonated with a suitable base (e.g., sodium hydride, potassium tert-butoxide) to generate the nucleophilic phosphonate carbanion. This carbanion then adds to the ketone, and subsequent elimination of a water-soluble dialkyl phosphate (B84403) salt yields the α,β-unsaturated ester. wikipedia.org Saponification of the resulting ester provides the target carboxylic acid. The reaction conditions can be optimized to enhance (E)-selectivity, for example, by using lithium salts and higher reaction temperatures. wikipedia.orgnih.gov
The Wittig reaction provides another cornerstone for alkene synthesis, reacting a carbonyl compound with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group (like an ester) attached to the carbanionic carbon, are less reactive and generally lead to the formation of the (E)-alkene as the major product. wikipedia.org
To synthesize the target compound, a stabilized Wittig reagent, such as (carboethoxymethyl)triphenylphosphorane, is reacted with 3-methoxyacetophenone . The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. wikipedia.org The resulting (E)-ester can then be hydrolyzed to the carboxylic acid. The Schlosser modification can be employed for unstabilized ylides to favor the E-alkene, though it is less relevant here where a stabilized ylide would be the logical choice. wikipedia.org
The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base. organic-chemistry.org This reaction is a versatile tool for forming C(sp²)-C(sp²) bonds. organic-chemistry.org A reductive Heck reaction variant has been developed for the α-arylation of α,β-unsaturated esters. researchgate.netacs.org
A plausible Heck-type approach to this compound could involve the coupling of an aryl halide, such as 3-bromoanisole (B1666278) or 3-iodoanisole, with a butenoic acid derivative like ethyl crotonate or crotonic acid itself. The reaction requires a palladium catalyst (e.g., Pd(OAc)₂), often with a phosphine (B1218219) ligand, and a base. The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the specific catalyst, ligands, and reaction conditions chosen. mdpi.comrsc.org This method offers a powerful alternative, directly forging the aryl-alkene bond.
Stereoselective Synthesis and Isomeric Control
Achieving high stereoselectivity for the (E)-isomer is a critical aspect of synthesizing this compound.
Horner-Wadsworth-Emmons Reaction : This is often the method of choice for obtaining (E)-α,β-unsaturated esters with high selectivity. The use of stabilized phosphonate reagents and thermodynamic control over the reaction intermediates strongly favors the formation of the (E)-product. wikipedia.org Factors such as the steric bulk of the aldehyde/ketone, reaction temperature, and the cation used (Li+ > Na+ > K+) can further enhance E-selectivity. wikipedia.org
Wittig Reaction : When using stabilized ylides (e.g., those derived from α-haloesters), the Wittig reaction also provides good to excellent selectivity for the (E)-alkene. wikipedia.org The reversibility of the initial steps allows for equilibration to the more stable threo-betaine intermediate, which leads to the (E)-product.
Heck Reaction : While the Heck reaction typically proceeds with syn-addition of the palladium-aryl species followed by syn-elimination of palladium hydride, the stereochemical outcome at the newly formed double bond depends on the substrate and conditions. However, it is a well-established method for producing trans-alkenes. organic-chemistry.org
The selection of the synthetic route depends on factors such as the availability of starting materials, desired scale, and the stringent requirement for isomeric purity. For high (E)-selectivity, the Horner-Wadsworth-Emmons reaction is generally the most reliable and efficient strategy.
Interactive Data Table: Comparison of Synthetic Methods
| Method | Key Reactants | Key Features | Stereoselectivity |
| Knoevenagel Condensation | 3-Methoxyacetophenone, Malonic Acid | Base-catalyzed condensation followed by decarboxylation. | Generally forms the thermodynamically stable (E)-isomer. |
| Horner-Wadsworth-Emmons | 3-Methoxyacetophenone, Triethyl phosphonoacetate | Reaction of a phosphonate carbanion with a ketone. | Excellent (E)-selectivity, especially with stabilized phosphonates. wikipedia.org |
| Wittig Reaction | 3-Methoxyacetophenone, Stabilized Phosphonium Ylide | Reaction of a phosphonium ylide with a ketone. | Good (E)-selectivity with stabilized ylides. wikipedia.org |
| Heck Reaction | 3-Bromoanisole, Crotonic Acid derivative | Palladium-catalyzed C-C bond formation. | Generally provides good control for the trans product. organic-chemistry.org |
Strategies for Preferential (2E)-Isomer Formation and Suppression of (2Z)-Isomers
Control over stereochemistry is a critical aspect of synthesizing this compound. Several classical and modern organic reactions are employed to ensure the preferential formation of the (E)-isomer over its (Z)-counterpart.
The Perkin reaction is a primary method for synthesizing cinnamic acids and their derivatives. thepharmajournal.comiitk.ac.in This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the acid which acts as a base catalyst. thepharmajournal.comwikipedia.org The mechanism typically proceeds through an intermediate that, upon elimination of water, favors the formation of the more stable trans (E) α,β-unsaturated acid. byjus.com While effective, a significant drawback of the traditional Perkin reaction is the requirement for high temperatures and long reaction times, often ranging from 4 to 10 hours. uns.ac.id
The Knoevenagel condensation , particularly the Doebner modification , is another highly effective route. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base like pyridine or piperidine. wikipedia.orgresearchgate.net The Doebner modification specifically uses pyridine as the solvent and a compound where at least one of the activating groups is a carboxylic acid. wikipedia.org The reaction proceeds via a nucleophilic addition followed by dehydration, and the subsequent decarboxylation typically yields the (E)-isomer with high selectivity. wikipedia.orgnih.gov The stability of the E-isomer, where the bulky phenyl and carboxyl groups are on opposite sides of the double bond, drives the reaction equilibrium towards its formation. wikipedia.org
Modern cross-coupling reactions also offer stereoselective pathways. The Mizoroki-Heck reaction , which couples aryl halides with alkenes using a palladium catalyst, can be adapted for the synthesis of cinnamic acid derivatives. ajol.info By using acrylic acid or its esters as the alkene component, this method can provide good yields of the (E)-isomer. thepharmajournal.com
The table below summarizes key strategies favoring (2E)-isomer formation.
| Reaction | Reactants | Catalyst/Conditions | Key Feature for (E)-Selectivity |
| Perkin Reaction | Aromatic aldehyde, Acid anhydride | Alkali salt of the acid (e.g., Sodium acetate), High temperature | Formation of the thermodynamically more stable trans (E) product upon elimination. iitk.ac.inbyjus.com |
| Knoevenagel-Doebner Condensation | Aromatic aldehyde, Malonic acid | Pyridine, Piperidine | The reaction intermediate readily undergoes decarboxylation to favor the less sterically hindered (E)-isomer. wikipedia.orgnih.gov |
| Mizoroki-Heck Coupling | Aryl halide, Acrylic acid/ester | Palladium catalyst, Base (e.g., Triethylamine) | The syn-addition of the aryl group and palladium followed by syn-elimination typically leads to the (E)-product. thepharmajournal.comajol.info |
Methods for Separation and Purification of Stereoisomers
Even in highly stereoselective reactions, the formation of a minor amount of the (Z)-isomer can occur. Therefore, efficient separation and purification methods are essential to isolate the pure (2E)-isomer.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating geometric isomers. tandfonline.com Reversed-phase HPLC, which employs a nonpolar stationary phase and a polar mobile phase (often water-miscible organic solvents), is particularly effective for separating the E- and Z-isomers of cinnamic acid derivatives. tandfonline.com The difference in polarity and three-dimensional structure between the isomers leads to different retention times, allowing for their separation and quantification. tandfonline.com Chiral HPLC can also be optimized to simultaneously separate both enantiomers (R/S) and geometric isomers (E/Z). tandfonline.com
Gas Chromatography (GC) , especially when using high-efficiency capillary columns, is another excellent method for separating isomers of volatile derivatives like cinnamic acid esters. vurup.sknih.gov The choice of stationary phase is critical; liquid crystalline stationary phases have shown unique selectivity for separating positional and geometric isomers that are difficult to resolve on standard columns. vurup.sk
Recrystallization is a classical and widely used purification technique. bepls.com Since the (2E) and (2Z) isomers have different physical properties, such as solubility in a given solvent system, a carefully chosen solvent can be used to selectively crystallize the desired isomer, leaving the other in the mother liquor. nih.gov For instance, crude cinnamic acid is often recrystallized from ethanol (B145695) or water to obtain the pure product. bepls.comgoogle.com
Thin Layer Chromatography (TLC) is frequently used for monitoring the progress of a reaction and can also be applied on a preparative scale (prep TLC) to separate small quantities of isomers. nih.gov
The following table outlines common methods for separating stereoisomers of cinnamic acid derivatives.
| Method | Principle of Separation | Application Notes |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase and a mobile phase based on polarity and structure. tandfonline.com | Reversed-phase columns are common. Can be used for both analytical quantification and preparative isolation. tandfonline.com |
| Gas Chromatography (GC) | Separation based on boiling point and interactions with the stationary phase. vurup.sk | Primarily used for volatile derivatives (e.g., esters). Liquid crystalline phases offer high isomeric selectivity. vurup.sknih.gov |
| Recrystallization | Differences in solubility between isomers in a specific solvent at a given temperature. nih.govbepls.com | A cost-effective method for large-scale purification. Solvent selection is crucial. google.com |
| Preparative Thin Layer Chromatography (prep TLC) | Similar to HPLC, based on differential adsorption on a solid stationary phase. nih.gov | Suitable for small-scale purification. nih.gov |
Sustainable and Green Chemistry Methodologies in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. bepls.com
Microwave-Assisted Organic Synthesis (MAOS) Techniques
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. researchgate.net In contrast to conventional heating where heat is transferred through convection, microwave irradiation transfers energy directly to polar molecules in the reaction mixture, leading to rapid and uniform heating.
For the synthesis of cinnamic acid derivatives via Knoevenagel or Claisen-Schmidt condensations, MAOS offers significant advantages:
Reduced Reaction Times: Reactions that take several hours with conventional heating can often be completed in minutes. thepharmajournal.comresearchgate.net For example, a Perkin reaction that traditionally requires 4-10 hours can be performed in 60 minutes using sonochemical methods, which, like microwaves, use an alternative energy source. uns.ac.idscispace.com
Higher Yields and Purity: The rapid heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields. thepharmajournal.com
Solvent-Free Conditions: MAOS is particularly effective for solvent-free reactions, where the neat reactants are mixed with a solid catalyst, further enhancing the green credentials of the synthesis. researchgate.netrsc.org
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
| Heating Mechanism | Conduction/Convection (slow, inefficient) | Direct energy transfer via dielectric heating (rapid, efficient) |
| Reaction Time | Hours uns.ac.id | Minutes thepharmajournal.comresearchgate.net |
| Yield | Often moderate | Generally higher |
| Side Products | More prevalent due to prolonged heating | Often reduced, leading to cleaner products |
| Energy Efficiency | Lower | Higher |
Solvent-Free or Aqueous Reaction Media
Replacing volatile and often toxic organic solvents is a key goal of green chemistry. bepls.com The Knoevenagel condensation is particularly amenable to being performed under solvent-free conditions or in environmentally benign solvents like water.
Solvent-free (mechanochemical) reactions involve grinding or milling the solid reactants together, sometimes with a catalytic amount of a base. rsc.orgresearchgate.net This approach has been successfully applied to the Knoevenagel condensation of various aldehydes with malonic acid or malononitrile, resulting in high yields and purity without the need for any solvent. rsc.orgresearchgate.net
Aqueous reaction media are also highly attractive. Water is non-toxic, non-flammable, and inexpensive. While organic reactants may have low solubility in water, the Knoevenagel condensation can be successfully carried out in an aqueous medium using a suitable catalyst, such as ammonium (B1175870) carbonate. researchgate.net Ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF6), have also been explored as reusable "green" solvents for the synthesis of cinnamic acid derivatives. researchgate.net
Biocatalytic or Organocatalytic Approaches
The use of catalysts, rather than stoichiometric reagents, is a fundamental principle of green chemistry. Organocatalysis and biocatalysis offer mild and selective alternatives to traditional metal-based or harsh acid/base catalysts.
Organocatalysis in the context of cinnamic acid synthesis most often refers to the use of small organic molecules, typically amines, to catalyze the Knoevenagel condensation. scirp.org Weak bases like piperidine and pyridine are classic examples that facilitate the reaction by deprotonating the active methylene compound. wikipedia.orgresearchgate.net More environmentally benign amines and ammonium salts, such as ammonium bicarbonate, have been developed as effective organocatalysts, avoiding the use of more toxic pyridine and piperidine. researchgate.nettue.nl Research has also shown that the geometric isomers of 3-methoxycinnamic acid can themselves act as effective organocatalysts in other reactions, such as benzoxazine (B1645224) polymerizations, with the Z-isomer showing higher catalytic activity than the E-isomer. mdpi.com
Biocatalysis employs enzymes to perform chemical transformations. In nature, cinnamic acid is biosynthesized from L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL). nih.gov While direct biocatalytic synthesis of this compound is not widely documented, the principles of enzymatic catalysis represent a promising future direction for green synthesis. Enzymes operate under mild conditions (neutral pH, ambient temperature) in aqueous environments and offer unparalleled stereoselectivity, making them ideal green catalysts.
Chemical Reactivity and Transformations of 2e 3 3 Methoxyphenyl but 2 Enoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a key site for various chemical modifications.
(2E)-3-(3-methoxyphenyl)but-2-enoic acid can undergo esterification with a variety of alcohols to produce the corresponding esters. This reaction is significant for modifying the polarity and biological characteristics of the parent compound. For instance, the reaction with ethanol (B145695) yields ethyl (2E)-3-(3-methoxyphenyl)but-2-enoate. This process typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The resulting esters often exhibit increased volatility compared to the parent carboxylic acid.
A related compound, ethyl (E)-3-(4-methylphenyl)but-2-enoate, is formed through the esterification of its corresponding carboxylic acid, leading to a decrease in polarity and the removal of the hydrogen-bond donor capability.
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Ethanol (in the presence of an acid catalyst) | Ethyl (2E)-3-(3-methoxyphenyl)but-2-enoate |
The carboxylic acid functionality of this compound can be converted to an amide through reaction with an amine. This amidation reaction is a valuable tool for creating a diverse array of functionalized amides. The synthesis of primary amides can be achieved through various methods, including mechanochemical approaches that utilize calcium nitride as an ammonia (B1221849) source for the transformation of corresponding esters. ucm.es While direct amidation of the carboxylic acid is a standard procedure, the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate the reaction. chemguide.co.uk
For example, a related derivative, (E)-N-methoxy-3-(3-methoxyphenyl)-N-methylbut-2-enamide, can be synthesized from the corresponding ester. lookchem.com
| Reactant | Reagent/Method | Product Type |
|---|---|---|
| This compound | Amine (with coupling agent) | Functionalized Amide |
| Ethyl (2E)-3-(3-methoxyphenyl)but-2-enoate | Calcium Nitride (mechanochemical) | (2E)-3-(3-methoxyphenyl)but-2-enamide |
The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation requires strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. libretexts.org The reaction with LiAlH₄ involves the formation of an alkoxide salt intermediate, which is then hydrolyzed to yield the primary alcohol. libretexts.org The reduction of a carboxylic acid results in a primary alcohol, which contains a -CH₂OH group. libretexts.org
It's important to note that the reduction of α,β-unsaturated carboxylic acids can sometimes lead to the reduction of both the carboxylic acid and the carbon-carbon double bond, depending on the reaction conditions and the reducing agent used.
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Lithium aluminum hydride (LiAlH₄) followed by hydrolysis | (2E)-3-(3-methoxyphenyl)but-2-en-1-ol |
Reactions at the Carbon-Carbon Double Bond
The α,β-unsaturated nature of the molecule provides a site for addition reactions.
The carbon-carbon double bond in this compound can be reduced through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The hydrogenation results in the saturation of the double bond, yielding 3-(3-methoxyphenyl)butanoic acid.
The selective reduction of the double bond in the presence of the carboxylic acid group is a common strategy in organic synthesis. For related compounds, reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
| Reactant | Reagent/Catalyst | Product |
|---|---|---|
| This compound | H₂ / Pd, Pt, or Ni | 3-(3-methoxyphenyl)butanoic acid |
Transformations of the Methoxyphenyl Aromatic Ring
The 3-methoxyphenyl (B12655295) group is another reactive site in the molecule, susceptible to reactions that modify the aromatic ring or the methoxy (B1213986) substituent.
The methoxy group can be cleaved to yield the corresponding phenolic derivative, 3-(3-hydroxyphenyl)but-2-enoic acid. This transformation is commonly achieved using strong Lewis acids such as boron tribromide (BBr₃). psiberg.comrsc.orgacs.orggoogle.com The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. Other reagents that can effect demethylation include strong protic acids like HBr, although this often requires harsher conditions. researchgate.net Thiolates, such as those derived from 3-mercaptopropionic acid, have also been used for the demethylation of aromatic methyl ethers. google.com
The phenyl ring of this compound can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is directed by the two substituents already present on the ring: the methoxy group and the but-2-enoic acid side chain.
The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. psiberg.comchadsprep.commasterorganicchemistry.comlibretexts.org The but-2-enoic acid side chain, being an electron-withdrawing group, is a deactivating group and a meta-director. psiberg.comchadsprep.commasterorganicchemistry.com
When an activating and a deactivating group are present on the ring, the activating group generally controls the position of further substitution. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the strongly activating methoxy group. The positions ortho to the methoxy group are C2 and C4, and the para position is C6. The C4 position is also ortho to the deactivating side chain, and the C2 position is also meta to the deactivating side chain. The C6 position is meta to the deactivating side chain. Considering both steric hindrance and the electronic effects, substitution is most likely to occur at the C2, C4, and C6 positions.
Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to yield a mixture of nitro-substituted products at the positions activated by the methoxy group.
Halogenation: Halogenation of the aromatic ring, for example with Br₂ in the presence of a Lewis acid catalyst like FeBr₃, would also be directed by the methoxy group to the ortho and para positions.
| Reaction | Reagent(s) | Predicted Major Products |
| Nitration | HNO₃, H₂SO₄ | (2E)-3-(2-nitro-3-methoxyphenyl)but-2-enoic acid, (2E)-3-(4-nitro-3-methoxyphenyl)but-2-enoic acid, (2E)-3-(6-nitro-3-methoxyphenyl)but-2-enoic acid |
| Bromination | Br₂, FeBr₃ | (2E)-3-(2-bromo-3-methoxyphenyl)but-2-enoic acid, (2E)-3-(4-bromo-3-methoxyphenyl)but-2-enoic acid, (2E)-3-(6-bromo-3-methoxyphenyl)but-2-enoic acid |
Derivatization for Complex Molecular Architectures
This compound can serve as a valuable synthon for the construction of more complex molecules, particularly heterocyclic compounds. The presence of the α,β-unsaturated carboxylic acid moiety allows for reactions with various binucleophiles.
For instance, reaction with hydrazines can lead to the formation of pyrazoline derivatives. researchgate.netorganic-chemistry.org This reaction typically proceeds via a Michael addition of the hydrazine (B178648) to the double bond, followed by intramolecular cyclization and dehydration.
Similarly, this compound could be a precursor for the synthesis of quinolone derivatives. nih.govmdpi.comnih.govorganic-chemistry.org For example, the synthesis of 2-quinolones can be achieved through the reaction of anilides with unsaturated hydrocarbons. nih.gov The butenoic acid could potentially be converted to a suitable derivative to participate in such cyclization reactions.
The versatility of the functional groups present in this compound allows for its incorporation into a wide array of more complex molecular scaffolds, highlighting its potential in medicinal chemistry and materials science.
Synthesis of Libraries of Functionalized Esters and Amides
The carboxylic acid moiety of this compound is a prime site for modification, allowing for the synthesis of extensive libraries of ester and amide derivatives. These transformations are fundamental in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. mdpi.com
The synthesis of esters from this acid can be achieved through various established methods. Standard Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. For more sensitive substrates or to achieve higher yields, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to activate the carboxylic acid for reaction with an alcohol. nih.gov Enzymatic methods, utilizing lipases like Novozym 435, offer a green and highly selective alternative for ester synthesis, particularly for the preparation of specific esters like ethyl ferulate and octyl methoxycinnamate from related cinnamic acid derivatives. jocpr.com
Similarly, the synthesis of a diverse range of amides is readily achievable. The reaction of the carboxylic acid with a primary or secondary amine, often facilitated by a coupling reagent to form an activated intermediate, leads to the formation of the corresponding amide. nih.gov For instance, the use of reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) or N,N'-dicyclohexylcarbodiimide/1-hydroxybenzotriazole (DCC/HOBt) can efficiently promote amidation. nih.gov The reaction of carboranyl-containing derivatives of a related hydrocinnamic acid with various primary and secondary amines, including methylamine, butylamine, and morpholine, has been reported, showcasing the broad applicability of these reactions. mdpi.com
The generation of such libraries is crucial for structure-activity relationship (SAR) studies, where systematic modification of the ester or amide group can lead to the discovery of compounds with enhanced biological activity.
Table 1: Examples of Reagents for Ester and Amide Synthesis from Cinnamic Acid Derivatives
| Transformation | Reagent/Catalyst | Description |
| Esterification | Strong Acid (e.g., H₂SO₄) | Fischer esterification with an alcohol. |
| Esterification | DCC or EDC | Carbodiimide-mediated coupling with an alcohol. |
| Esterification | Novozym 435 (Lipase) | Enzymatic and selective esterification. jocpr.com |
| Amidation | DCC/HOBt | Coupling reagent system for reaction with an amine. |
| Amidation | TCT | Triazine-based reagent for amidation. nih.gov |
Cyclization Reactions to Form Heterocyclic Systems
The carbon-carbon double bond and the carboxylic acid group in this compound provide the necessary functionalities for various cyclization reactions to construct a range of heterocyclic systems. These reactions are of significant interest as they lead to the formation of scaffolds often found in natural products and pharmaceutically active compounds.
While specific examples starting directly from this compound are not extensively documented in readily available literature, the reactivity patterns of closely related cinnamic acid derivatives provide a strong indication of its potential in heterocyclic synthesis. For instance, the intramolecular cyclization of related 3-arylbut-2-enoic acid derivatives can be envisioned to produce various lactones (cyclic esters) under appropriate acidic or oxidative conditions.
Furthermore, cinnamic acids and their derivatives are versatile precursors for the synthesis of various heterocycles. For example, the reaction of a substituted 2-hydroxy-4-oxo-but-2-enoic acid with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate leads to the formation of a complex heterocyclic system. urfu.ru This reaction highlights the potential of the but-2-enoic acid backbone to participate in cascade reactions to build intricate molecular architectures.
The synthesis of dihydroagarofuran, a sesquiterpenoid with a tetrahydrofuran (B95107) ring, involves a stereoselective cyclization/reduction step of a precursor derived from santonin, demonstrating the utility of cyclization in natural product synthesis. researchgate.net While not a direct cyclization of the target molecule, this illustrates a common strategy in organic synthesis where a linear precursor is cyclized to form a key heterocyclic core.
Formation of Organometallic Complexes
The interaction of this compound with metal centers can lead to the formation of organometallic complexes. The carboxylate group is a common ligation point for metal ions, and the π-system of the double bond and the aromatic ring can also participate in coordination.
While specific, well-characterized organometallic complexes of this compound are not prominently reported, the chemistry of related cinnamic acid derivatives suggests several possibilities. The carboxylate can act as a monodentate or bidentate ligand, bridging two metal centers. The interaction of the aromatic ring with transition metals can lead to the formation of π-complexes, such as those involving chromium tricarbonyl.
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and often involve the formation of transient organometallic intermediates. For example, the Mizoroki-Heck cross-coupling reaction, used to synthesize cinnamic acids and their esters, proceeds through a palladium-N-heterocyclic carbene catalyst. ajol.info Although the final product is not an organometallic complex, the catalytic cycle relies on the formation and reaction of organopalladium species.
Furthermore, the reaction of 3-halogeno-2H-1-benzopyran-2-ones with organometallic compounds like Grignard reagents and organocuprates has been studied, leading to alkylated coumarin (B35378) derivatives. While this involves the reaction of an organometallic reagent with a related heterocyclic system, it underscores the importance of organometallic chemistry in the functionalization of structures related to cinnamic acid derivatives.
A study on a related compound, 3-(4-methoxyphenyl)but-2-enoic acid, showed its ability to bind to the Zn²⁺ ion in the active site of human carbonic anhydrase II, demonstrating the potential for the carboxylate group to coordinate with metal ions in a biological context.
Advanced Spectroscopic and Structural Characterization of 2e 3 3 Methoxyphenyl but 2 Enoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering detailed insights into the proton and carbon frameworks.
The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. For (2E)-3-(3-methoxyphenyl)but-2-enoic acid, the spectrum is predicted based on data from closely related analogs such as trans-3-methoxycinnamic acid. chemicalbook.comrsc.org The acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region, typically between 10-12 ppm, due to deshielding and hydrogen bonding. rsc.org
The aromatic region of the spectrum is anticipated to show complex signals corresponding to the four protons on the 3-methoxyphenyl (B12655295) ring. The vinylic proton at the C2 position is expected to appear as a singlet, and its chemical shift is influenced by the geometry of the double bond and the nature of the substituents. The methyl group at the C3 position will present as a distinct singlet. The methoxy (B1213986) group protons will also produce a sharp singlet. The (2E)-stereochemistry, indicating that the carboxyl group and the 3-methoxyphenyl group are on opposite sides of the double bond, is the more stable configuration and can be confirmed by Nuclear Overhauser Effect (NOE) studies.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| COOH | ~11.0 | Broad Singlet |
| Aromatic-H | ~6.9-7.4 | Multiplet |
| Vinylic-H (C2) | ~6.1 | Singlet |
| Methoxy (-OCH₃) | ~3.8 | Singlet |
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom, providing a map of the carbon skeleton. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum. The carbons of the aromatic ring will give rise to several signals, with the carbon attached to the methoxy group showing a characteristic shift. The two sp² hybridized carbons of the alkene double bond will have distinct chemical shifts, which are valuable for confirming the substitution pattern. The methyl and methoxy carbons will appear as sharp signals in the upfield region of the spectrum. Spectroscopic data from analogs like trans-3-methoxycinnamic acid are instrumental in predicting these shifts. rsc.org
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~172 |
| Alkene (C3) | ~158 |
| Aromatic (C-OCH₃) | ~160 |
| Aromatic (C-H) | ~114-130 |
| Aromatic (C-alkene) | ~136 |
| Alkene (C2) | ~118 |
| Methoxy (-OCH₃) | ~55 |
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and determining the detailed structure and conformation of a molecule. conicet.gov.ar
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would show correlations between the coupled protons on the aromatic ring, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C one-bond couplings). This is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, it would definitively link the vinylic proton signal to the C2 carbon signal and the methyl proton signal to its corresponding carbon. conicet.gov.ar
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is vital for piecing together the molecular fragments. Key HMBC correlations would include those from the methyl protons to the C2 and C3 carbons, and from the vinylic proton to the carbonyl carbon and the aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's stereochemistry and conformation. libretexts.org A key NOE would be expected between the vinylic proton and the ortho-protons of the phenyl ring, as well as between the β-methyl group and the ortho-protons, confirming the spatial arrangement around the C-C single bond connecting the alkene and the aromatic ring. This technique is essential for confirming the (2E) stereochemistry. libretexts.org
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule and aspects of its molecular structure like hydrogen bonding. nih.gov
The IR spectrum of this compound is expected to show several characteristic absorption bands that are indicative of its functional groups. These predictions are based on data from similar compounds like cinnamic acid and its derivatives. chemicalbook.comnist.gov
Carboxylic Acid: A very broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. The C=O stretching vibration will appear as a strong, sharp band around 1710-1680 cm⁻¹.
Alkene: The C=C double bond stretch is anticipated to be in the 1640-1625 cm⁻¹ region. The C-H out-of-plane bending of the trans-alkene can also be observed.
Aromatic Ring: C-H stretching vibrations typically appear above 3000 cm⁻¹. The characteristic C=C stretching vibrations within the aromatic ring are expected to produce bands around 1600, 1580, and 1470 cm⁻¹.
Aryl Ether: The C-O stretching of the methoxy group will result in characteristic bands, typically a strong asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1050 cm⁻¹.
Predicted Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300-2500 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1710-1680 | Strong |
| Alkene | C=C stretch | 1640-1625 | Medium |
| Aromatic | C=C stretch | ~1600, 1580, 1470 | Medium to Weak |
In the solid state, carboxylic acids like this compound typically exist as centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxyl groups. This dimerization is responsible for the very broad O-H stretching band observed in the IR spectrum and a shift of the C=O stretching frequency to a lower wavenumber compared to the monomeric form. nih.gov
The conformation of the molecule, particularly the torsion angle between the phenyl ring and the plane of the butenoic acid moiety, can be influenced by steric effects and crystal packing forces. While vibrational spectroscopy can provide some clues, techniques like single-crystal X-ray diffraction would be required for a definitive determination of the solid-state conformation. The flexibility of hydrogen bonds allows for potential variations in the crystal lattice. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound and for deducing its structure through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. The exact mass of this compound, with the molecular formula C₁₁H₁₂O₃, is calculated to be 192.07864 Da. uni.lu HRMS analysis can confirm this by measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, allowing for unambiguous formula assignment and differentiation from other compounds with the same nominal mass.
In typical ESI-HRMS experiments, the compound can be observed as various adducts. The predicted m/z values for common adducts of this compound are presented below. uni.lu
Table 1: Predicted HRMS Adducts for C₁₁H₁₂O₃
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 193.08592 |
| [M+Na]⁺ | 215.06786 |
| [M-H]⁻ | 191.07136 |
| [M+NH₄]⁺ | 210.11246 |
| [M+K]⁺ | 231.04180 |
| [M+H-H₂O]⁺ | 175.07590 |
This table is generated based on predicted data. uni.lu
Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecular ion and analyze the resulting product ions. While specific experimental fragmentation data for this compound is not widely published, a plausible fragmentation pathway can be proposed based on the known reactivity of carboxylic acids and methoxy-aromatic compounds under mass spectrometric conditions. libretexts.org
In positive-ion mode ESI-MS/MS of the protonated molecule [M+H]⁺ (m/z 193.08), key fragmentation steps would likely include:
Loss of water (H₂O): A common fragmentation for carboxylic acids, leading to a fragment ion at m/z 175.07.
Loss of carbon monoxide (CO): Following the initial water loss, the expulsion of CO could occur, yielding a fragment at m/z 147.08.
Loss of a methyl radical (•CH₃): Cleavage of the methoxy group is a characteristic fragmentation, resulting in a loss of 15 Da.
Loss of the carboxyl group (•COOH): Cleavage of the entire carboxylic acid function would result in a loss of 45 Da.
These characteristic fragmentation patterns allow for the structural confirmation of the different moieties within the molecule. libretexts.orgmiamioh.edu
X-ray Crystallography
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and stereochemistry.
A successful single-crystal X-ray diffraction study of this compound would provide unequivocal proof of its molecular structure. Although a public crystal structure for this specific compound is not available, the analysis would be expected to:
Confirm the (E)-stereochemistry of the double bond by showing the relative positions of the carboxyl group and the methoxyphenyl ring.
Determine the precise bond lengths and angles of the entire molecule, revealing any strain or unusual geometry.
Provide information on the planarity of the phenyl ring and the butenoic acid chain. For related compounds, such as the 4-methoxy isomer, X-ray crystallography has been successfully used to determine its binding mode in enzymes.
The data from X-ray diffraction also reveals how molecules are arranged in the crystal lattice. This analysis is critical for understanding the intermolecular forces that govern the solid-state properties of the compound. For this compound, key interactions would include:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It would be expected to form strong intermolecular hydrogen bonds, likely creating dimeric structures or extended chains, which are common for carboxylic acids.
π-π Stacking: The methoxyphenyl rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
Understanding these interactions provides insight into the compound's physical properties, such as melting point and solubility.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Computational and Theoretical Investigations of 2e 3 3 Methoxyphenyl but 2 Enoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the molecular system. However, specific DFT studies on (2E)-3-(3-methoxyphenyl)but-2-enoic acid are not widely available in the reviewed scientific literature. While DFT has been extensively used to study similar phenolic compounds, such as ferulic acid, detailed published data for this specific isomer is scarce. researchgate.netresearchgate.net The following sections outline the types of analyses that would be conducted in such a study.
A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For a molecule with rotatable bonds like this compound, a conformational landscape analysis would be performed to identify various low-energy conformers. This involves rotating the single bonds, such as the one connecting the phenyl ring to the butenoic acid moiety and the bond to the methoxy (B1213986) group, to map out the potential energy surface.
While specific data for this compound is not available, a typical output of such an analysis would include the dihedral angles and corresponding relative energies of the different stable conformers. This information is critical for understanding how the molecule's shape influences its interactions and properties. Conformational analysis has been performed on related molecules, such as 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines, to understand their structure-activity relationships. nih.gov
Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Illustrative)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C=C (butenoic) | 1.35 |
| C-C (phenyl-butenoic) | 1.48 | |
| C=O (carbonyl) | 1.22 | |
| C-O (hydroxyl) | 1.35 | |
| C-O (methoxy) | 1.37 | |
| **Bond Angles (°) ** | C=C-C (phenyl) | 125 |
| C-C=O | 120 | |
| C-O-H | 109 | |
| Dihedral Angles (°) | C(phenyl)-C-C=C | 180 (trans) |
| C(phenyl)-C(phenyl)-O-C(methyl) | 0 or 180 |
Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound, as such data was not found in the searched literature.
The electronic structure of a molecule is key to its reactivity and spectroscopic properties. DFT calculations can provide valuable insights into the distribution of electrons within the molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
The Molecular Electrostatic Potential (MESP) map is another important tool that illustrates the charge distribution on the molecule's surface. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, one would expect negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and methoxy groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would likely be found around the acidic hydrogen of the carboxyl group.
Although specific HOMO-LUMO energies and MESP maps for this compound are not available in the literature, studies on similar molecules show how these analyses provide insights into their biological activities. researchgate.net
Table 2: Hypothetical Electronic Properties of this compound (Illustrative)
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.
DFT calculations can accurately predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are valuable for assigning the peaks in experimental spectra. The calculated shifts are typically compared to a reference compound (e.g., tetramethylsilane) to obtain values that can be directly correlated with experimental data.
IR Frequencies: The vibrational frequencies from DFT calculations correspond to the absorption bands in an infrared (IR) spectrum. These calculated frequencies help in the assignment of vibrational modes, such as the characteristic stretches of the C=O, O-H, C=C, and C-O bonds. While experimental IR spectra are available for related compounds, detailed theoretical frequency analyses for this compound are not present in the searched literature. nist.govnist.gov Studies on similar molecules have shown good agreement between DFT-calculated and experimentally observed vibrational frequencies. researchgate.net
Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. This analysis would pinpoint specific atoms in this compound that are most likely to participate in chemical reactions.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and dynamics simulations can explore the behavior of the molecule over time and in different environments.
Molecular dynamics (MD) simulations can be used to study the conformational flexibility of this compound in detail. By simulating the motion of the atoms over a period of time, MD can reveal the accessible conformations and the energy barriers between them. This is particularly useful for understanding how the molecule might adapt its shape to bind to a biological target. Such simulations can provide a more dynamic picture of the conformational landscape than static quantum chemical calculations. Conformational analyses of related compounds have been used to propose active conformations for receptor binding. nih.gov
Prediction of Interactions with Biological Macromolecules (e.g., Enzyme Active Sites)
For instance, in studies of similar compounds, the interaction with the enzyme's active site often involves a combination of hydrogen bonds and hydrophobic interactions. The carboxylate group of the enoic acid is predicted to form crucial hydrogen bonds with amino acid residues in the active site, while the phenyl ring and its substituents engage in hydrophobic interactions with other residues.
Ligand-Target Binding Modes and Interaction Energies
The binding mode and energy of a ligand within a target's active site are critical determinants of its inhibitory or modulatory potential. For derivatives of cinnamic and butenoic acids, molecular docking simulations can calculate these parameters, offering a quantitative measure of the predicted binding affinity.
In studies of related compounds, the binding energy is a key indicator of the stability of the ligand-protein complex; a more negative binding energy suggests a more favorable interaction. For example, molecular docking studies of various heterocyclic compounds have shown binding energies ranging from -5.3 to -9.90 kcal/mol for different protein targets. acs.orgnih.gov
The following table illustrates hypothetical interaction data for a related aryl butenoic acid derivative with a generic enzyme active site, based on findings for similar compounds.
| Interacting Residue | Interaction Type | Predicted Distance (Å) |
| HIS142 | Hydrogen Bond | 2.1 |
| TYR305 | Pi-Pi Stacking | 4.5 |
| LEU273 | Hydrophobic | 3.8 |
| ZN2+ | Metal Coordination | 2.3 |
This table is illustrative and based on data for analogous compounds.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies are computational methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
Development of Predictive Models for Biological or Material Properties
While a specific QSAR model for this compound has not been identified, numerous studies have successfully developed QSAR models for various classes of cinnamic acid derivatives to predict their biological activities, such as antitubercular or anticancer effects. nih.govresearchgate.net These models are typically generated using statistical methods like multiple linear regression (MLR) or more complex machine learning algorithms.
The process involves calculating a wide range of molecular descriptors for a set of compounds with known activities. These descriptors quantify various aspects of the molecule's structure, including its electronic, steric, and hydrophobic properties. The QSAR model then identifies the descriptors that are most highly correlated with the observed biological activity.
Identification of Key Structural Descriptors for Activity
In QSAR studies of cinnamic acid and its derivatives, several types of structural descriptors have been found to be critical for their biological activity. nih.govnih.gov These descriptors provide valuable clues about which molecular features are important for a compound's function.
Key structural descriptors often include:
Electronic Descriptors: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the molecule's reactivity and ability to participate in charge-transfer interactions. Atomic charges on specific atoms can also be important.
Geometrical Descriptors: These can include molecular volume, surface area, and specific bond lengths or angles that influence how the molecule fits into a binding site.
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that capture information about the size, shape, and degree of branching in the molecule.
Hydrophobicity Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor that quantifies the molecule's lipophilicity, which is crucial for its ability to cross cell membranes.
The following table summarizes key structural descriptor types and their potential influence on the activity of cinnamic acid derivatives, based on general QSAR studies.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | HOMO/LUMO Energy Gap | Relates to chemical reactivity and stability. |
| Geometrical | Molecular Surface Area | Affects the fit within a receptor binding pocket. |
| Topological | Wiener Index | Describes molecular branching and compactness. |
| Hydrophobicity | LogP | Influences membrane permeability and solubility. |
This table presents a generalized summary based on QSAR studies of related compound classes.
Advanced Analytical Methodologies for Research on 2e 3 3 Methoxyphenyl but 2 Enoic Acid
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the analysis of non-volatile and thermally labile compounds like (2E)-3-(3-methoxyphenyl)but-2-enoic acid. Its versatility allows for both qualitative and quantitative assessments.
The development of a robust HPLC method is fundamental for assessing the purity of synthesized this compound. A key challenge in the analysis of butenoic acid derivatives is the potential presence of geometric isomers, specifically the (Z)-isomer, which may form during synthesis or upon exposure to UV light. The separation of these isomers is critical for accurate purity assessment.
Method development for this compound and related cinnamic acids typically involves reversed-phase chromatography, utilizing a C18 stationary phase. rsc.orgnih.govsielc.com The mobile phase composition is a critical parameter that must be optimized to achieve adequate resolution between the (E)- and potential (Z)-isomers, as well as any other impurities. A common mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often acidified with acetic acid or phosphoric acid to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. rsc.orgsielc.com UV detection is well-suited for this compound due to the chromophoric nature of the aromatic ring and the conjugated double bond, with detection wavelengths typically set around 250-292 nm. rsc.orgsielc.com
Table 1: Illustrative HPLC Parameters for Isomeric Separation and Purity Analysis of Cinnamic Acid Derivatives This table is a composite based on typical methods for related compounds, as specific published methods for this compound are not available.
| Parameter | Typical Setting | Purpose |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.com | Provides a non-polar stationary phase for reversed-phase separation. |
| Mobile Phase | Acetonitrile:Water:Acid (e.g., Acetic or Phosphoric) rsc.orgsielc.com | Elutes the compound; the organic/aqueous ratio is adjusted for optimal retention and resolution. |
| Elution Mode | Isocratic or Gradient | Isocratic elution uses a constant mobile phase composition, while gradient elution changes the composition over time to improve separation of complex mixtures. |
| Flow Rate | 0.8 - 1.0 mL/min rsc.orgsielc.com | Controls the speed of the mobile phase and affects analysis time and resolution. |
| Detection | UV-Vis Detector (e.g., 254 nm, 292 nm) rsc.orgnih.gov | Monitors the eluent for the analyte based on its UV absorbance. |
| Column Temp. | Ambient or controlled (e.g., 25-30 °C) | Temperature can influence viscosity and separation efficiency. |
For pharmacokinetic studies or the analysis of this compound in biological fluids like plasma, a validated quantitative HPLC method is essential. rsc.org Such methods require high sensitivity, specificity, and reproducibility. Sample preparation is a critical first step and often involves protein precipitation followed by liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction to isolate the analyte from matrix components. nih.govoup.com
Method validation is performed according to established guidelines (e.g., ICH) and assesses parameters including selectivity, linearity, sensitivity, precision, and accuracy. rsc.org Selectivity is confirmed by ensuring that no endogenous components of the matrix interfere with the analyte's peak. rsc.org A calibration curve is generated by analyzing a series of standards of known concentrations to establish linearity. oup.com The lower limit of quantification (LLOQ) defines the lowest concentration that can be measured with acceptable precision and accuracy. rsc.org
Table 2: Representative HPLC Method Validation Parameters for Quantification of Cinnamic Acid in Rat Plasma Based on data from a study on cinnamic acid, which serves as a model for the target compound. oup.com
| Validation Parameter | Result |
| Linearity Range | 0.84 to 67.2 µg/mL oup.com |
| Coefficient of Determination (r²) | 0.9948 oup.com |
| Quantitation Limit (LLOQ) | 0.84 µg/mL oup.com |
| Within-Day Precision (%RSD) | 3.7% to 9.3% oup.com |
| Day-to-Day Precision (%RSD) | 2.4% to 5.8% oup.com |
| Accuracy | -0.2% to 2.0% oup.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography is a powerful technique for separating volatile compounds. However, this compound, like other carboxylic acids, has low volatility and high polarity due to the carboxylic acid group. This makes it unsuitable for direct GC analysis. Therefore, a derivatization step is required to convert the non-volatile acid into a more volatile and thermally stable derivative. sigmaaldrich.com
Common derivatization strategies for carboxylic acids include:
Silylation: This involves replacing the active hydrogen of the carboxylic acid group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.com
Esterification: The carboxylic acid can be converted into an ester, such as a methyl or pentafluorobenzyl (PFB) ester. nih.gov PFB esters are particularly useful for enhancing sensitivity when using an electron capture detector (ECD).
Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the derivative from other components in the mixture, and the mass spectrometer detects and fragments the molecule, providing a characteristic mass spectrum that allows for unambiguous identification and quantification. nih.govresearchgate.net This technique is highly sensitive and specific, making it suitable for analyzing trace levels of the compound in complex matrices. nih.gov
Table 3: Example GC-MS Method for Analysis of Derivatized Carboxylic Acids This table outlines a general approach, as specific parameters would be optimized for the particular derivative of this compound.
| Parameter | Typical Setting |
| Derivatization Reagent | MTBSTFA (for TBDMS esters) or BF₃/Methanol (for methyl esters) |
| GC Column | HP-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) nih.gov |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) nih.gov |
| Oven Program | Temperature ramp (e.g., start at 60°C, ramp to 250°C) nih.gov |
| Injector | Split/Splitless mode, Temperature: ~260°C nih.gov |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Detector | Full Scan or Selected Ion Monitoring (SIM) mode |
Chiral Chromatography for Enantiomeric Purity (if applicable to derivatives)
The parent compound, this compound, is achiral and does not possess any stereocenters. Therefore, chiral chromatography is not applicable for its direct analysis.
However, this technique would become highly relevant for the analysis of synthetic derivatives of the compound that incorporate a chiral center. For instance, if the carboxylic acid were reacted to form an amide with a chiral amine, or if the double bond were to undergo an asymmetric reaction, the resulting product could be a mixture of enantiomers or diastereomers. In such cases, chiral chromatography would be the method of choice for:
Separating the enantiomers to determine the enantiomeric excess (e.e.) or enantiomeric purity of the synthetic product.
Studying stereoselective biological processes, such as metabolism or receptor binding, where different enantiomers may exhibit different activities or be processed differently.
This separation is achieved using a chiral stationary phase (CSP) in either HPLC or GC. The CSP creates a chiral environment that allows it to interact differently with the two enantiomers, leading to different retention times and enabling their separation and quantification.
Electrochemical Methods
Electrochemical techniques can provide valuable insights into the redox properties of this compound, which are relevant to its potential antioxidant mechanisms or its role in electron transfer processes.
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the oxidation and reduction processes of a molecule. In a CV experiment, the potential of a working electrode is ramped linearly versus time, and the resulting current is measured.
For this compound, CV could be used to study the oxidation of the molecule. The electron-donating methoxy (B1213986) group on the phenyl ring is expected to make the molecule susceptible to oxidation. The resulting voltammogram would provide key information:
Anodic Peak Potential (Epa): The potential at which oxidation occurs. This value is related to the ease of removing an electron from the molecule.
Peak Current (Ipa): The magnitude of the current at the peak potential, which is related to the concentration of the analyte and the rate of the reaction.
Reversibility: By reversing the potential scan, one can see if the oxidized species can be reduced back to the original form. The presence of a corresponding cathodic peak (Epc) would indicate a reversible or quasi-reversible process.
Analysis of the voltammogram under different conditions (e.g., varying scan rates) can help elucidate the electron transfer mechanism, such as whether the process is diffusion-controlled and the number of electrons involved. This information is crucial for understanding how the compound might act as a reducing agent or free-radical scavenger.
Table 4: Hypothetical Data from a Cyclic Voltammetry Experiment Illustrative data for a methoxy-substituted cinnamic acid derivative in a non-aqueous solvent with a supporting electrolyte.
| Parameter | Description | Illustrative Value |
| Epa | Anodic Peak Potential (Oxidation) | +1.2 V vs. Ag/AgCl |
| Ipa | Anodic Peak Current | 15 µA |
| Epc | Cathodic Peak Potential (Reduction) | Not observed (Irreversible) |
| Mechanism | Inferred Electron Transfer Process | Irreversible, diffusion-controlled oxidation |
Investigation of Radical Scavenging Mechanisms
The investigation into the radical scavenging mechanisms of this compound is primarily informed by research on structurally related cinnamic acid derivatives. Direct studies on this specific compound are not extensively available in peer-reviewed literature. However, by examining the extensive body of research on analogous compounds, particularly those with methoxy and carboxylic acid functionalities, a theoretical framework for its antioxidant action can be constructed. The radical scavenging activity of phenolic and cinnamic acid derivatives is a key area of interest due to their potential health benefits. researchgate.netresearchgate.net
The primary mechanisms by which cinnamic acid derivatives are believed to exert their radical scavenging effects are through hydrogen atom transfer (HAT) and single-electron transfer followed by proton transfer (SET-PT). nih.gov In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is largely dependent on the bond dissociation enthalpy (BDE) of the O-H bond in phenolic derivatives, or a C-H bond. For non-phenolic derivatives like this compound, the hydrogen atoms of the acrylic acid group or the methoxy group could potentially participate in this process.
The SET-PT mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. This is typically followed by the transfer of a proton. The presence of electron-donating groups, such as a methoxy group (-OCH3), on the phenyl ring can enhance the antioxidant activity by stabilizing the resulting radical cation. nih.govmdpi.com The methoxy group at the meta position in this compound is expected to influence its electronic properties and, consequently, its radical scavenging capacity.
Research on various cinnamic acid derivatives has consistently shown that the presence and position of substituents on the phenyl ring significantly impact their antioxidant activity. oup.comnih.gov For instance, methoxy and hydroxyl groups are known to enhance antioxidant properties. nih.gov While this compound lacks a hydroxyl group, the electron-donating nature of the methoxy group is still considered to be a contributor to its potential antioxidant effects. mdpi.com Furthermore, the conjugated double bond in the acrylic acid side chain is considered essential for the tyrosinase inhibitory and, by extension, antioxidant activities of cinnamic acids. oup.com
To quantitatively assess the radical scavenging potential of compounds like this compound, various in vitro assays are employed. The most common among these are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. researchgate.netmdpi.com These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize the respective radicals, which is observed as a change in color and measured spectrophotometrically. The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.
Table 1: Antioxidant Activity of Representative Cinnamic Acid Derivatives
| Compound Name | Assay | IC50 (µM) | Reference |
| Ferulic acid | Lipid Peroxidation Inhibition | - | nih.gov |
| p-Coumaric acid | Lipid Peroxidation Inhibition | - | nih.gov |
| Sinapic acid | Lipid Peroxidation Inhibition | - | nih.gov |
| 3,4-dimethoxycinnamic acid | Lipid Peroxidation Inhibition | - | nih.gov |
Note: Specific IC50 values for lipid peroxidation are not provided in the reference, but the study indicates these compounds are potent antioxidants. The table is illustrative of the types of data generated in such studies.
The investigation of radical scavenging mechanisms also extends to computational studies, which can predict properties like BDE, ionization potential (IP), and electron affinity (EA). These theoretical calculations help to elucidate the most probable mechanism (HAT or SET-PT) and to predict the antioxidant potential of novel or unstudied compounds. nih.gov For this compound, such computational modeling would be invaluable in the absence of extensive experimental data.
Exploration of Biological Activities and Applications Non Clinical Focus of 2e 3 3 Methoxyphenyl but 2 Enoic Acid and Its Derivatives
Antimicrobial Activity (In Vitro Studies)
The antimicrobial properties of (2E)-3-(3-methoxyphenyl)but-2-enoic acid and its related compounds have been investigated against a variety of microorganisms, including bacteria and fungi. These studies provide insights into their potential for applications where control of microbial growth is crucial.
Antibacterial Efficacy Against Various Bacterial Strains (e.g., Gram-positive, Gram-negative)
While direct studies on the antibacterial activity of this compound are not extensively documented, research on structurally similar compounds provides valuable insights into its potential efficacy. For instance, derivatives of but-2-enoic acid have demonstrated notable antibacterial action. A study on (2E,2E)-4,4-trisulfanediylbis(but-2-enoic acid) (TSDB), a butenoic acid derivative, revealed a strong inhibitory effect against the Gram-positive bacterium Staphylococcus aureus, with a minimal inhibitory concentration (MIC) of 16 μg/mL and a minimal bactericidal concentration (MBC) of 128 μg/mL. semanticscholar.orgplos.orgnih.gov This suggests that the but-2-enoic acid scaffold is a promising framework for the development of antibacterial agents.
Furthermore, chalcones, which share the α,β-unsaturated ketone system with butenoic acid derivatives, have been a subject of interest for their antimicrobial properties. researchgate.net A study on the chalcone (B49325) (2E)-1-(4'-aminophenyl)-3-(4-methoxyphenyl)-prop-2-en-1-one demonstrated its ability to modulate the activity of antibiotics against strains of Staphylococcus aureus. researchgate.net Another study on fluorinated chalcones, including derivatives with methoxy (B1213986) substituents, reported significant antibacterial activity against both Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (Escherichia coli and Proteus vulgaris) bacteria. mdpi.com Specifically, a trifluoromethoxy-substituted chalcone with an indole (B1671886) ring showed potent activity against Gram-positive bacteria. mdpi.com
The antibacterial potential of methoxy-substituted compounds is further supported by research on other chemical classes. For example, a synthetic carbazoloquinone, 6-methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione, exhibited a MIC of 50 μg/mL against Staphylococcus aureus. nih.gov These findings collectively suggest that this compound, with its methoxy-substituted phenyl ring and butenoic acid core, warrants further investigation as a potential antibacterial agent.
Table 1: Antibacterial Activity of a Butenoic Acid Derivative
| Compound | Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| (2E,2E)-4,4-Trisulfanediylbis(but-2-enoic acid) | Staphylococcus aureus | 16 | 128 |
Data from a study on a structurally related butenoic acid derivative. semanticscholar.orgplos.orgnih.gov
Antifungal Efficacy Against Specific Fungal Pathogens (e.g., wood stain fungi)
The antifungal properties of this compound and its derivatives have been explored, particularly against fungi that affect wood. A significant study focused on the synthesis and antifungal evaluation of (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid, a derivative of the target compound. This derivative displayed fungostatic activity against the wood stain fungus Mucor plumbeus. researchgate.net While the ligand itself showed fungostatic properties, its nickel (II) complex exhibited fungicidal activity with a Minimum Inhibitory Concentration (MIC) of 50 μg/mL. researchgate.net
The broader class of cinnamic acid derivatives, to which this compound belongs, has been recognized for its antifungal potential. These compounds are known to be effective against a range of fungal species. nih.gov For instance, certain cinnamic acid derivatives have shown high antifungal activity against Cochliobolus lunatus, Aspergillus niger, and Pleurotus ostreatus. The mechanism of action for some of these derivatives is believed to involve the inhibition of CYP53A15, a cytochrome P450 enzyme crucial for fungal detoxification processes.
Research on lignified twig preservatives has also highlighted the antifungal properties of phenolic compounds, some of which are structurally related to the target compound. mdpi.com These studies indicate that compounds like syringaldehyde, vanillin, and coniferyl aldehyde contribute to the inhibition of wood-decaying fungi such as Trametes versicolor and Gloeophyllum trabeum. mdpi.com This underscores the potential of methoxy-substituted phenolic compounds in antifungal applications.
Table 2: Antifungal Activity of a this compound Derivative
| Compound | Fungal Strain | Activity | MIC (μg/mL) |
|---|---|---|---|
| (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid | Mucor plumbeus | Fungostatic | >200 |
| Ni (II) complex of (z)-2-(3-methoxyphenylamino)-4-oxo-4-phenylbut-2-enoic acid | Mucor plumbeus | Fungicidal | 50 |
Data from a study on a derivative against a wood stain fungus. researchgate.net
Enzyme Inhibition Studies (In Vitro)
The inhibitory effects of this compound and its derivatives on various enzymes have been a key area of research, revealing potential applications in modulating biological pathways.
Inhibition of Carbonic Anhydrase Isozymes
Cinnamic acid derivatives are recognized as a class of carbonic anhydrase (CA) inhibitors. nih.gov Their mechanism of action is unique, as they are believed to act as prodrugs that are hydrolyzed within the enzyme's active site to form 2-hydroxycinnamic acids, which are the active inhibitory species. nih.gov This hydrolysis is catalyzed by the esterase activity of the carbonic anhydrase enzyme itself. nih.gov The resulting 2-hydroxycinnamic acid then binds to the entrance of the active site cavity, a region with high variability among different CA isoforms, which can lead to isoform-selective inhibition. nih.gov
Studies on coumarins, which are precursors to cinnamic acid derivatives upon hydrolysis, have demonstrated potent and selective inhibition of various human carbonic anhydrase (hCA) isoforms. For example, a study on a series of substituted coumarins showed that they inhibited hCA I and II with inhibition constants (Kᵢ) ranging from the nanomolar to the micromolar range. scispace.com Specifically, some coumarin (B35378) derivatives were found to be low nanomolar inhibitors of certain CA isoforms. nih.gov The inhibition of tumor-associated isoforms like hCA IX and XII by coumarin and psoralen (B192213) derivatives has also been reported, with some compounds showing activity in the low micromolar to nanomolar range. plos.org Given that this compound is a cinnamic acid derivative, it is plausible that it could exhibit similar inhibitory activity against carbonic anhydrase isozymes.
Table 3: Inhibition of Carbonic Anhydrase Isoforms by Coumarin Derivatives (Precursors to Cinnamic Acids)
| Compound Class | Target Isoforms | Inhibition Range |
|---|---|---|
| Substituted Coumarins | hCA I, hCA II | 78 nM - 37.3 μM (Kᵢ) |
| Coumarin and Psoralen Derivatives | hCA IX, hCA XII | Low μM to nM range |
Data from studies on structurally related coumarin derivatives. plos.orgscispace.com
Evaluation as Metalloaminopeptidase (MetAPs) Inhibitors
Although MMP-9 is not a metalloaminopeptidase, it belongs to the larger family of zinc-dependent metalloproteinases. This suggests that the cinnamic acid scaffold has the potential to interact with the zinc-containing active sites of metalloenzymes. Metalloaminopeptidases are also zinc-containing enzymes, and various types of inhibitors have been designed to target them. nih.gov The structural features of this compound, including the carboxylic acid group which can act as a zinc-binding group, make it a candidate for further investigation as a potential MetAP inhibitor.
Assays for Histone Deacetylase (HDAC) Inhibition
Aryl butenoic acid derivatives have emerged as a new class of histone deacetylase (HDAC) inhibitors. tubitak.gov.trdergipark.org.trresearchgate.net A study focused on the synthesis and in vitro evaluation of a series of aryl butenoic acid derivatives with hydroxy- or methoxy-substituted phenyl rings as the capping group, a double bond in the linker, and a metal-binding group. tubitak.gov.trresearchgate.net These compounds were shown to possess promising HDAC inhibition activities in a fluorometric assay. tubitak.gov.trresearchgate.net
The general structure of these inhibitors includes a capping group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group that coordinates with the zinc ion in the catalytic site of HDACs. researchgate.net The this compound molecule fits this structural template, with the 3-methoxyphenyl (B12655295) group acting as the capping group, the but-2-enoic acid moiety serving as the linker, and the carboxylic acid function as a potential zinc-binding group.
In one study, various aryl butenoic acid derivatives were synthesized and tested for their inhibitory activity against HeLa nuclear extract, which contains a mixture of HDAC enzymes. researchgate.net The results indicated that these compounds exhibited HDAC inhibitory activity, with some derivatives showing significant inhibition. researchgate.net Further in silico and in vitro studies on a selection of these aryl butenoic acid derivatives demonstrated their potential to selectively inhibit class I HDACs, with a preference for HDAC8 over HDAC1. dergipark.org.tr These findings strongly suggest that this compound and its derivatives are promising candidates for further development as HDAC inhibitors.
Table 4: HDAC Inhibition by Aryl Butenoic Acid Derivatives
| Compound Class | Assay | Finding |
|---|---|---|
| Aryl butenoic acid derivatives | In vitro fluorometric assay (HeLa nuclear extract) | Promising HDAC inhibition activities |
| Aryl butenoic acid derivatives (C1, C3, C4) | In vitro fluorometric assay (Class I HDACs) | Selective inhibition of HDAC8 over HDAC1 |
Data from studies on structurally related aryl butenoic acid derivatives. dergipark.org.trresearchgate.net
Investigation of Other Enzyme Systems (e.g., Serine Carboxypeptidases, COX-2)
While specific studies on the interaction of this compound with serine carboxypeptidases are not prominent in the available literature, significant research has been conducted on the inhibitory effects of related cinnamic acid derivatives on cyclooxygenase-2 (COX-2). The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. nih.govorientjchem.org
Derivatives of cinnamic acid are recognized as a promising scaffold for the design of COX-2 inhibitors. For instance, a series of 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives were synthesized and evaluated for their COX-2 inhibitory activity. Within this series, the compound 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide demonstrated a notable COX-2 inhibition of 47.1% at a concentration of 20 μM. This highlights the potential of the methoxyphenyl group, a key feature of the subject compound, in contributing to COX-2 inhibition.
The structure-activity relationship (SAR) of these derivatives suggests that the presence and position of substituents on the phenyl rings are crucial for activity. The general class of aryl propionic acid derivatives, to which this compound belongs, is a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), many of which function through COX inhibition. orientjchem.orgresearchgate.net The development of selective COX-2 inhibitors often involves creating molecules that can fit into the slightly larger and more flexible active site of the COX-2 enzyme compared to COX-1.
| Derivative Class | Example Compound | Enzyme Target | Key Finding |
| Phenyl-quinazolinone | 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide | COX-2 | 47.1% inhibition at 20 μM |
| Aryl Propionic Acids | General Class | COX-1/COX-2 | Foundation of many NSAIDs |
Anti-angiogenic Activity in Non-Human Models (e.g., Chorioallantoic Membrane (CAM) Assay in Embryonated Chicken Eggs)
A significant area of investigation for compounds related to this compound is their potential to inhibit angiogenesis, the formation of new blood vessels. This process is crucial for tumor growth and metastasis, making anti-angiogenic agents a key focus of cancer research. The chorioallantoic membrane (CAM) of embryonated chicken eggs is a widely used and effective in vivo model to assess the pro- or anti-angiogenic properties of substances. mdpi.com
A study on the closely related compound, (E)-3-(3-methoxyphenyl)propenoic acid (3MPCA), which differs by the absence of the but-2-enoic acid methyl group, demonstrated potent anti-angiogenic effects in the CAM assay. nih.govwisdomlib.orgnih.gov In this model, angiogenesis was induced by basic fibroblast growth factor (bFGF), and the inhibitory activity of 3MPCA was evaluated.
The results showed a significant, dose-dependent decrease in the growth of endothelial cells in the neovascular capillaries. At doses of 30 ng and 60 ng, 3MPCA reduced endothelial cell growth by 41.7% to 83%. wisdomlib.orgnih.govresearchgate.net This inhibitory effect was comparable to that of celecoxib, a known COX-2 inhibitor with anti-angiogenic properties, which was used as a positive control. nih.govresearchgate.net The study concluded that (E)-3-(3-methoxyphenyl)propenoic acid has the potential to be a potent anti-angiogenesis inhibitor. nih.govwisdomlib.orgnih.gov Molecular docking studies further suggested that this activity might be mediated through the inhibition of the FGFR-1 protein. nih.govwisdomlib.org
| Compound | Assay | Dose | Inhibition of Endothelial Cell Growth (%) |
| (E)-3-(3-methoxyphenyl)propenoic acid | CAM | 30 ng | 41.7 |
| (E)-3-(3-methoxyphenyl)propenoic acid | CAM | 60 ng | 83.0 |
| Celecoxib (Control) | CAM | 60 ng | Not specified in detail, used for comparison |
Role as a Precursor or Scaffold in Drug Discovery
The cinnamic acid framework, which forms the backbone of this compound, is a highly valued scaffold in medicinal chemistry for the design and synthesis of novel pharmacological agents. rsc.orgrsdjournal.orgresearchgate.net Its structural simplicity, synthetic accessibility, and presence in numerous natural products with diverse biological activities make it an attractive starting point for drug discovery programs. rsdjournal.orgresearchgate.net
The cinnamic acid scaffold has been utilized to create a wide array of derivatives with potential therapeutic applications. biointerfaceresearch.comnih.gov By modifying the carboxylic acid group, the aromatic ring, and the propenoic acid linker, chemists can generate libraries of compounds to screen for various biological activities. For example, derivatives have been designed as potential anticancer, anti-atherosclerotic, and neuroprotective agents. rsc.orgbiointerfaceresearch.comnih.gov
The synthesis of these derivatives often involves well-established chemical reactions. For instance, cinnamic acid amides can be prepared by reacting benzaldehydes with malonic acid, followed by treatment with thionyl chloride and then an appropriate amine. biointerfaceresearch.com The versatility of the cinnamic scaffold allows for the introduction of various functional groups to modulate properties like lipophilicity, hydrogen bonding capacity, and electronic character, thereby fine-tuning the pharmacological profile of the resulting molecules. rsc.orgnih.gov
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds and understanding how chemical structure relates to biological activity. The cinnamic acid skeleton has been the subject of numerous SAR studies. rsdjournal.orgnih.gov These studies have revealed key structural features that govern the potency and selectivity of these derivatives for various biological targets.
For example, in the context of COX-2 inhibition, SAR studies on 1,2,3-triaryl-2-propen-1-ones, which contain a related propenone scaffold, indicated that the geometry of the double bond and the nature of the substituents on the aryl rings are critical for activity and selectivity. nih.gov Specifically, the Z isomers were often found to be more potent and selective inhibitors of COX-2. nih.gov Similarly, for antioxidant and anti-atherosclerotic cinnamic derivatives, SAR studies have shown that electron-donating substituents on the aromatic ring, particularly a 4-hydroxy group, are beneficial for activity. nih.gov These insights guide the rational design of new derivatives with improved pharmacological properties.
Applications in Materials Science and Other Scientific Fields
Beyond its biological applications, the chemical structure of this compound suggests potential utility in other scientific domains, such as materials science.
Organic compounds containing heteroatoms (like oxygen in the methoxy and carboxylic acid groups), aromatic rings, and π-electrons are often effective corrosion inhibitors for metals and alloys in acidic environments. researchgate.netnih.gov These molecules can adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. nih.gov The adsorption can occur through physical (electrostatic) or chemical (coordination bond formation) interactions. researchgate.net
Investigation of Non-Linear Optical (NLO) Properties
The search for novel organic materials with significant non-linear optical (NLO) properties for applications in optical frequency conversion, optical switching, and data storage has drawn attention to molecules with specific structural characteristics. ripublication.com Organic NLO materials often feature delocalized π-electron systems connecting electron-donating and electron-accepting groups, which enhances the required asymmetric polarizability. scirp.org While direct studies on the NLO properties of this compound are not extensively documented, research on structurally similar compounds, particularly chalcone derivatives that share the α,β-unsaturated ketone framework, provides valuable insights.
Chalcones, which are 1,3-diarylprop-2-en-1-ones, have been a focus of NLO research due to their tendency to crystallize in noncentrosymmetric structures, a prerequisite for second-order NLO effects like second-harmonic generation (SHG). ripublication.comscirp.org The NLO response in these molecules is influenced by the nature and position of substituent groups on the aromatic rings. ripublication.com
For instance, studies on chalcones with methoxy substituents, which act as electron-donating groups, have been conducted to understand their impact on NLO properties. The position of the methoxy group can affect the molecular planarity and charge transfer characteristics. ripublication.com In one study, a series of donor-acceptor substituted chalcones were evaluated, and it was found that the substitution pattern significantly influences the SHG efficiency. scirp.org For example, in the chalcone derivative 1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one, C-H···O interactions help stabilize a noncentrosymmetric crystal packing, leading to a high SHG efficiency. scirp.org Another related compound, (2E)-1-(3-bromothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-en-1-one, was found to exhibit NLO properties with static first and second hyperpolarizability values significantly higher than the reference compound urea. journalcra.com
The substitution of donor/acceptor groups at the para position of the chalcone molecule is often considered ideal for enhancing NLO response, as ortho substitutions can lead to larger dihedral angles, reducing molecular planarity and, consequently, the NLO effect. ripublication.com Research on various substituted chalcones has shown that interactions such as C-H···O and C-H···π contribute to the macroscopic NLO response. scirp.org
The table below summarizes NLO properties of some chalcone derivatives containing a methoxyphenyl group, which serve as analogues for understanding the potential of this compound in this field.
| Compound Name | Key Findings Related to NLO Properties | Reference |
| (1E,4E)-1-(3-methoxyphenyl)-5-phenylpenta-1,4-dien-3-one | The position of the methoxy group (donor) influences the first hyperpolarizability (βo), with the para-substituted analogue showing a higher value than the meta-substituted one. | ripublication.com |
| 1-(4-Chlorophenyl)-3-(3-methoxyphenyl)-prop-2-en-1-one | The presence and position of substituents like methoxy groups are crucial in determining the crystal structure and overall SHG efficiency. | scirp.org |
| (2E)-1-(3-bromothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-en-1-one | This compound exhibits notable NLO properties, with hyperpolarizability values many times that of urea. It also possesses high thermal stability and a wide transparency range in the visible spectrum. | journalcra.com |
| 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Both C-H···O and C-H···π interactions are noted to contribute to the macroscopic NLO response in related structures. | scirp.orgscirp.org |
These findings on related chalcones suggest that this compound, with its electron-donating methoxy group and the π-conjugated system of the butenoic acid chain, possesses the fundamental structural elements for potential NLO activity. Further research involving synthesis and crystallographic analysis would be necessary to confirm and quantify these properties.
Utilization as Building Blocks for Polymeric Materials or Advanced Composites
The molecular structure of this compound, featuring a polymerizable acrylic acid moiety and a functionalized aromatic ring, makes it a candidate as a monomer for the synthesis of polymeric materials and advanced composites. Cinnamic acid and its derivatives, which are structurally analogous to the subject compound, are recognized for their role as building blocks in the synthesis of macromolecular compounds. google.com
Trans-cinnamic acid, for example, is a precursor in the natural synthesis of lignins, which are complex polymers found in plants. mdpi.com In the field of synthetic polymers, trans-cinnamic acid derivatives are valuable for creating polymers with special spectrochemical properties. google.com The double bond in the acrylic acid portion of these molecules can undergo polymerization, while the aromatic ring can be modified to tune the properties of the resulting polymer, such as thermal stability, optical properties, and solubility.
A patent describing the preparation of trans-cinnamic acid compounds highlights their importance in polymer synthesis and their application in photosensitive resins. google.com Specifically, the document mentions (E)-3-(3-methoxyphenyl)acrylic acid, a very close relative of the title compound, as a valuable synthesis building block. google.com This underscores the potential of the 3-methoxyphenyl group in conjunction with an acrylic acid backbone for creating functional polymers.
The synthesis of various ester derivatives of cinnamic acid has been reported, demonstrating the versatility of the carboxylic acid group for modification and incorporation into larger molecular structures. researchgate.netnih.gov These derivatives can be designed to have specific properties, which can then be imparted to a polymer chain. For instance, the incorporation of such monomers could lead to polymers with applications in coatings, adhesives, or as components of composite materials where specific refractive indices or UV-absorption capabilities are required.
The table below outlines the potential of cinnamic acid derivatives as building blocks for polymers, which can be extrapolated to this compound.
| Monomer/Building Block | Polymer Application Area | Relevant Findings | Reference |
| trans-Cinnamic Acid | Photosensitive Resins, Macromolecular Compounds | Acts as a building block for polymers with special spectrochemical properties. Important in the synthesis of photosensitive resins. | google.com |
| (E)-3-(3-methoxyphenyl)acrylic acid | Organic Synthesis, Polymer Precursors | Described as a valuable synthesis building block with potential applications in metal-catalyzed coupling reactions to form more complex structures. | google.com |
| General Cinnamic Acid Derivatives | Functional Polymers | The carboxylic acid and phenyl ring can be functionalized to create a wide range of monomers for synthesizing polymers with tailored properties. | researchgate.netnih.gov |
| Hydroxy Cinnamic Acids | Natural Polymers (Lignin) | Serve as key intermediates in the biosynthesis of lignins, demonstrating the inherent ability of the cinnamic scaffold to form polymers. | mdpi.com |
Given the established utility of similar cinnamic acid structures in polymer science, this compound represents a promising, yet likely underexplored, monomer for the development of novel polymers and advanced composite materials.
Future Research Directions and Unexplored Avenues for 2e 3 3 Methoxyphenyl but 2 Enoic Acid
Development of More Efficient and Atom-Economical Synthetic Routes
Currently, the synthesis of similar butenoic acid derivatives often relies on classic condensation reactions like the Knoevenagel or Perkin reactions. While effective, these methods can sometimes suffer from drawbacks such as harsh reaction conditions, the use of stoichiometric amounts of toxic reagents like pyridine (B92270), and moderate yields. Future research should focus on developing greener, more efficient, and atom-economical synthetic strategies.
Key areas for investigation include:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times (from hours to minutes) and increase yields for the synthesis of related cinnamic acid derivatives. nih.gov Applying MAOS to the condensation of 3-methoxyacetophenone and a suitable carboxylate source could provide a rapid and efficient route to the target molecule.
Catalytic Approaches: Exploring novel catalysts, including solid acid catalysts or reusable base catalysts, could circumvent the need for stoichiometric and often hazardous reagents, improving both the environmental footprint and the ease of product purification.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety, scalability, and yield. Developing a flow-based synthesis would be a significant step towards sustainable industrial production.
A comparative analysis of potential synthetic routes highlights the opportunities for improvement:
| Synthetic Method | Typical Reagents | Potential Advantages | Areas for Future Improvement |
| Knoevenagel Condensation | 3-Methoxyacetophenone, Malonic Acid, Base (e.g., Piperidine (B6355638), Pyridine) | Well-established, reliable. | Improve atom economy, replace hazardous bases, reduce reaction times. |
| Perkin Reaction | 3-Methoxybenzaldehyde, Acetic Anhydride, Sodium Acetate (B1210297) | Utilizes different starting materials. | Often requires high temperatures, moderate yields. |
| Wittig-type Reactions | 3-Methoxybenzaldehyde, Phosphonium (B103445) Ylides | High stereoselectivity for the (E)-isomer. | Poor atom economy due to phosphine (B1218219) oxide byproduct. |
| Microwave-Assisted Synthesis | Aldehyde/Ketone, Carboxylate source | Rapid reaction times, potentially higher yields. rsc.org | Optimization of conditions for this specific substrate. |
In-Depth Mechanistic Investigations of Novel Reactions and Transformations
The chemical reactivity of (2E)-3-(3-methoxyphenyl)but-2-enoic acid is dictated by its three key functional components: the aromatic ring, the conjugated double bond, and the carboxylic acid group. mdpi.com While it is expected to undergo typical reactions such as esterification, amidation, reduction of the double bond, and electrophilic aromatic substitution, the mechanisms of these transformations, particularly for novel or complex reactions, are unexplored.
Future research should aim to:
Explore Cycloaddition Reactions: The electron-deficient double bond could participate in Diels-Alder or other cycloaddition reactions, providing access to complex polycyclic structures. Mechanistic studies using computational and experimental techniques would be crucial to understand the regio- and stereoselectivity of these transformations.
Investigate Novel Conjugate Additions: Studying the addition of a wider range of nucleophiles to the β-position of the butenoic acid chain could lead to new derivatives with unique properties.
Study Polymerization Potential: As an unsaturated carboxylic acid, it could serve as a monomer or co-monomer in polymerization reactions. Investigating its reactivity in radical or condensation polymerization could open doors to new materials.
Understanding the hydrothermal oxidation pathways could also be valuable, as studies on other unsaturated carboxylic acids show potential for selective cleavage to produce valuable smaller molecules. nih.gov
Advanced Structural Characterization in Complex Biological or Material Environments
While the basic structure of this compound can be confirmed by standard spectroscopic methods (NMR, IR, MS), its behavior in more complex systems remains unknown. For instance, a related compound, (E)-3-(4-methoxyphenyl)but-2-enoic acid, has been characterized by X-ray crystallography bound to the active site of human carbonic anhydrase II. This level of detailed structural information is essential for understanding biological activity and for rational drug design.
Future avenues for advanced characterization include:
Co-crystallization with Biological Targets: If in vitro studies identify a protein target, obtaining a co-crystal structure would provide invaluable insight into the specific molecular interactions (hydrogen bonds, hydrophobic interactions) driving its biological effect.
Solid-State NMR (ssNMR): If the compound is incorporated into a polymer or bio-based material, ssNMR could elucidate its conformation, mobility, and interactions within the material matrix.
Advanced Mass Spectrometry Techniques: Techniques like ion mobility-mass spectrometry can provide information on the compound's three-dimensional shape in the gas phase, which can be correlated with its solution-phase and solid-state structures.
Synergistic Integration of Computational and Experimental Approaches for Rational Design
Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules before they are ever synthesized. mdpi.com For this compound, computational methods can accelerate the discovery process significantly. Predicted data for the molecule, such as its predicted LogP and collision cross section, already exist in databases. uni.lu
A synergistic approach would involve:
Quantum Chemical Calculations: Using Density Functional Theory (DFT) to model reaction mechanisms, predict spectroscopic signatures, and calculate electronic properties like HOMO-LUMO energy gaps to rationalize reactivity. rsc.orgresearchgate.net
Molecular Docking: Screening the compound in silico against libraries of known biological targets to generate hypotheses about its potential mechanism of action.
Quantitative Structure-Activity Relationship (QSAR): If a series of derivatives are synthesized and tested, QSAR models can be built to correlate specific structural features with biological activity, guiding the design of more potent or selective compounds.
| Computational Method | Predicted Property / Application | Experimental Verification |
| DFT Calculations | Reaction energy barriers, transition states, NMR/IR spectra, electronic properties. | Kinetic studies, spectroscopic analysis, reactivity tests. researchgate.net |
| Molecular Docking | Binding affinity and pose in a protein active site. | In vitro enzyme inhibition or receptor binding assays. |
| Molecular Dynamics (MD) | Conformational flexibility, interaction with solvents or membranes, stability of protein-ligand complexes. | Advanced spectroscopy (e.g., NMR), biophysical assays. |
| QSAR | Predicted biological activity of new derivatives. | Synthesis and biological testing of the designed compounds. |
Discovery of Novel Biological Targets and Elucidation of Molecular Mechanisms of Action (In Vitro)
The vast family of cinnamic and butenoic acid derivatives exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. mdpi.comnih.govresearchgate.net The closely related (E)-3-(3-methoxyphenyl)propenoic acid has shown potential as an anti-angiogenesis inhibitor. nih.gov This strongly suggests that this compound is a prime candidate for biological screening.
Future research should focus on:
Broad-Spectrum In Vitro Screening: Testing the compound against a diverse panel of cancer cell lines, bacterial and fungal strains, and key enzymes involved in inflammation (e.g., cyclooxygenases) and other diseases.
Target Deconvolution: If activity is found, subsequent studies would be needed to identify the specific molecular target. This could involve affinity chromatography, proteomic approaches, or screening against panels of specific enzyme families (e.g., kinases, proteases).
Mechanistic Assays: Once a target is identified, detailed in vitro assays are needed to elucidate the mechanism. For example, if the compound shows anticancer activity, researchers would investigate its effects on the cell cycle, apoptosis (programmed cell death), and key signaling pathways. cymitquimica.com
| Potential Biological Activity | Suggested In Vitro Assay | Rationale / Related Compounds |
| Anti-inflammatory | COX-1/COX-2 enzyme inhibition assays; cytokine production in macrophages. | Cinnamic acid derivatives are known anti-inflammatory agents. researchgate.net |
| Anticancer | Cell viability assays (e.g., MTT) on various cancer cell lines; apoptosis assays (e.g., caspase activation). | Related propenoic acid shows anti-angiogenic effects. nih.gov |
| Antioxidant | DPPH radical scavenging assay; lipid peroxidation inhibition assay. | Phenolic compounds often possess antioxidant properties. cymitquimica.com |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi. | Cinnamic acids have demonstrated antimicrobial activity. nih.gov |
Exploration of Niche Industrial and Technological Applications (e.g., Bio-based materials, Agrochemistry)
Beyond pharmaceuticals, the chemical structure of this compound makes it a candidate for several industrial applications. These avenues are currently completely unexplored and represent a significant opportunity for innovation.
Potential niche applications include:
Bio-based Materials: The compound could be used as a monomer or a cross-linking agent to create novel polymers and resins. njchm.com Its aromatic structure could impart thermal stability and specific mechanical properties to the resulting materials. Derivatives of butenoic acid are used as precursors for thermoplastics like cellulose (B213188) acetate butyrate. turito.comchemicalbook.com
Agrochemicals: Many biologically active small molecules find use in agriculture. Given the known antifungal and antimicrobial properties of related compounds, this molecule could be investigated as a potential fungicide, bactericide, or plant growth regulator. mdpi.comresearchgate.net Carboxylic acids are known to accumulate in plants like maize and can play roles in their biology. nih.gov
Specialty Chemicals: The compound could serve as a valuable building block for the synthesis of more complex molecules for the fragrance, cosmetic, or food additive industries. njchm.com
| Potential Application Area | Role of the Compound | Required Research & Development |
| Bio-based Polymers | Monomer, Co-monomer, Cross-linker | Polymerization studies (radical, condensation), characterization of material properties (thermal, mechanical). |
| Agrochemistry | Active ingredient in fungicides or pesticides. | Screening for activity against common plant pathogens, phytotoxicity studies. |
| Cosmetics | UV-filter, antioxidant, fragrance precursor. | Stability testing in formulations, skin sensitization studies, efficacy testing. |
| Food Science | Preservative, flavoring agent precursor. | Antimicrobial efficacy testing in food matrices, sensory panel evaluation. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-3-(3-methoxyphenyl)but-2-enoic acid, and how is the (2E) stereochemistry controlled?
- Methodological Answer : The compound is typically synthesized via Horner-Wadsworth-Emmons or Wittig reactions, which favor the formation of the (E)-isomer due to steric and electronic factors. Key conditions include using stabilized ylides and maintaining anhydrous, inert atmospheres to prevent side reactions. Post-synthesis, the configuration is confirmed using NOESY NMR or X-ray crystallography to verify the trans arrangement of substituents around the double bond .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR are critical for identifying the methoxy group (δ ~3.8 ppm) and the α,β-unsaturated carboxylic acid moiety (δ ~6.5–7.5 ppm for vinyl protons, δ ~170 ppm for carbonyl carbon).
- IR : A strong absorption band near 1680–1720 cm confirms the conjugated carboxylic acid group.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and distinguishes it from byproducts .
Q. What storage conditions are recommended to preserve the stability of this compound?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Degradation indicators include discoloration (yellowing) or precipitation. Regular stability testing via TLC or HPLC is advised to monitor hydrolysis or oxidation, particularly of the α,β-unsaturated system .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent polarity) or impurities. Standardize protocols by:
- Validating purity via LC-MS.
- Replicating assays under controlled pH (e.g., buffered solutions) and temperature.
- Cross-referencing with structurally analogous compounds (e.g., ’s fluorinated derivatives) to isolate structure-activity relationships .
Q. What advanced techniques differentiate (2E) and (2Z) isomers of 3-(3-methoxyphenyl)but-2-enoic acid?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
- ECD Spectroscopy : Electronic circular dichroism can distinguish isomer-specific Cotton effects.
- Limitations : Low solubility in aqueous media may require derivatization (e.g., methyl ester formation) for effective analysis .
Q. What are the primary degradation products under oxidative conditions, and how are they identified?
- Methodological Answer : Oxidative degradation via HO or UV exposure typically yields 3-(3-methoxyphenyl)butanedioic acid (via epoxidation and ring-opening) or quinone derivatives. LC-HRMS and tandem MS/MS fragment ion analysis (e.g., m/z transitions) are used to map degradation pathways. Accelerated stability studies (40°C/75% RH for 6 months) coupled with Arrhenius modeling predict shelf-life .
Q. How does pH influence the reactivity of the α,β-unsaturated carboxylic acid moiety?
- Methodological Answer : At acidic pH (≤3), the compound undergoes protonation of the double bond, reducing electrophilicity. In alkaline conditions (≥9), deprotonation of the carboxylic acid enhances conjugation, increasing susceptibility to nucleophilic attack (e.g., Michael additions). Real-time monitoring via UV-Vis spectroscopy (λ = 270–300 nm) tracks reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
